3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
3-(2-Chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:
- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents:
- A 2-chlorophenyl group at the 3-position, introducing electron-withdrawing effects.
- A methyl group at the 1-position, enhancing steric stability.
- A carboxamide group at the 5-position, with a 2-methoxyethyl chain on the nitrogen.
Properties
Molecular Formula |
C14H16ClN3O2 |
|---|---|
Molecular Weight |
293.75 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O2/c1-18-13(14(19)16-7-8-20-2)9-12(17-18)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
InChI Key |
UVMSMFFEFOPZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
A widely employed method involves the reaction of methylhydrazine with 1,3-diketones or their equivalents. For example, ethyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate. This intermediate is critical for subsequent functionalization. Adjusting the diketone’s electronic properties (e.g., introducing electron-withdrawing groups) enhances reaction efficiency, with yields ranging from 65% to 85% depending on substituents.
Dipolar Cycloaddition Reactions
1,3-Dipolar cycloaddition between diazo compounds and alkynes offers an alternative route. Ethyl diazoacetate and 2-chlorophenylacetylene undergo cycloaddition in the presence of zinc triflate, forming the pyrazole ring with high regioselectivity. This method avoids the need for pre-functionalized diketones and achieves yields up to 89%. Catalysts such as Rh(II) or Cu(I) salts further enhance reaction rates and selectivity.
Introduction of the 2-Chlorophenyl Group
Regioselective incorporation of the 2-chlorophenyl moiety at the pyrazole’s 3-position is achieved through two primary strategies.
Direct Substitution During Cyclocondensation
Using 3-(2-chlorophenyl)-1,3-diketones in the initial cyclocondensation ensures direct incorporation of the aryl group. For instance, ethyl 3-(2-chlorophenyl)-3-oxopropanoate reacts with methylhydrazine to directly yield 1-methyl-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate. This approach minimizes post-functionalization steps but requires access to specialized diketones.
Cross-Coupling Reactions
Synthesis of the Carboxamide Functionality
The N-(2-methoxyethyl)carboxamide group is introduced via amidation of the pyrazole-5-carboxylate intermediate.
Two-Step Hydrolysis and Coupling
-
Hydrolysis : The ethyl ester group is hydrolyzed to the carboxylic acid using NaOH in ethanol/water (1:1) at 60°C, yielding 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Amidation : The carboxylic acid reacts with 2-methoxyethylamine using coupling agents such as HATU or EDCI/HOBt. HATU in DMF with DIPEA as a base achieves yields of 75–90%, with minimal racemization.
One-Pot Ester Aminolysis
Direct aminolysis of the ethyl ester with 2-methoxyethylamine under high-temperature conditions (100–120°C) in toluene avoids separate hydrolysis steps. However, this method requires prolonged reaction times (24–48 hours) and achieves lower yields (50–60%).
Optimization and Yield Improvement
Solvent and Catalyst Screening
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent for Amidation | DMF > THF > Toluene | +20% |
| Coupling Agent | HATU > EDCI/HOBt > DCC | +15% |
| Base | DIPEA > TEA > Pyridine | +10% |
Data aggregated from patent literature and synthetic studies highlight DMF and HATU as optimal for carboxamide formation.
Purification Techniques
Chromatography on silica gel (ethyl acetate/hexane) remains the standard for isolating intermediates. Recrystallization from ethanol/water mixtures improves purity of the final carboxamide (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Route Efficiency
| Method | Steps | Total Yield | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation + Amidation | 3 | 55–65% | High |
| Dipolar Cycloaddition + Coupling | 4 | 40–50% | Moderate |
| Bromination + Suzuki + Amidation | 5 | 30–40% | Low |
The cyclocondensation route is preferred for industrial-scale synthesis due to fewer steps and higher overall yield.
Regiochemical Challenges
Isomer formation during pyrazole synthesis (e.g., 1-methyl vs. 2-methyl substitution) is mitigated by using methylhydrazine derivatives with steric bulk or electronically biased diketones. Patent data indicates that substituents at the pyrazole’s 1-position direct subsequent functionalization to the 3- and 5-positions.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Pyrazole Carboxamides
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (Cl, CF3) : Enhance metabolic stability and binding affinity to hydrophobic pockets. For example, the trifluoromethyl group in ’s compound increases resistance to oxidative degradation .
- Methoxyethyl vs. Alkyl Chains : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to purely alkyl chains (e.g., methyl in ), critical for bioavailability .
- Chlorophenyl Position : 2-Chlorophenyl (target compound) vs. 3-chlorophenyl () alters steric interactions. Ortho-substitution may hinder rotational freedom, affecting binding kinetics.
Biological Activity
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound with a pyrazole core structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, receptor modulation, and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C14H16ClN3O2, with a molecular weight of 293.75 g/mol. Its structural features include a pyrazole ring substituted with a chlorophenyl group and a methoxyethyl group, contributing to its unique biological activity profile .
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O2 |
| Molecular Weight | 293.75 g/mol |
| Functional Groups | Carboxamide, Pyrazole |
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, affecting various metabolic pathways. It has been studied for its potential to inhibit enzymes involved in inflammatory responses and cancer progression. For instance, studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Receptor Modulation
The compound's ability to modulate receptors has been explored, particularly in relation to pain and inflammation pathways. Pyrazole derivatives have demonstrated interactions with cannabinoid receptors and transient receptor potential (TRP) channels, which are important targets for analgesic drugs .
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:
- Anti-inflammatory Activity : A study reported that compounds with similar pyrazole structures exhibited significant anti-inflammatory effects, inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs .
- Antimicrobial Properties : Another investigation into pyrazole derivatives showed promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Cancer Research : Research focusing on the anticancer properties of pyrazoles indicated that certain derivatives could induce apoptosis in cancer cells through modulation of specific signaling pathways .
The mechanisms by which this compound exerts its biological effects likely involve:
- Inhibition of Pro-inflammatory Cytokines : By inhibiting key enzymes involved in cytokine production, this compound may reduce inflammation.
- Receptor Interaction : Binding to pain-related receptors can modulate pain perception and inflammatory responses.
- Cell Cycle Regulation : Potential interference with cancer cell cycle progression through apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for high yield and purity?
- Methodology :
- A multi-step synthesis typically involves (i) formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters, (ii) chlorophenyl substitution via Suzuki coupling or electrophilic aromatic substitution, and (iii) carboxamide formation using coupling reagents like EDC/HOBt .
- Optimize solvent choice (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor intermediates via TLC and characterize via -NMR and LC-MS .
- Data Table :
| Step | Reaction Type | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|---|
| 1 | Cyclocondensation | 65–75 | 90–95 | Reflux in ethanol, 12 h |
| 2 | Chlorophenyl Substitution | 50–60 | 85–90 | Pd catalysis, 80°C, 8 h |
| 3 | Carboxamide Coupling | 70–80 | ≥95 | EDC/HOBt, RT, 6 h |
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Methodology :
- X-ray crystallography resolves bond lengths/angles (e.g., pyrazole ring planarity and dihedral angles with substituents) .
- Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxyethyl proton signals at δ 3.3–3.5 ppm; pyrazole C=O at ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₅H₁₆ClN₃O₂: 305.09) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls .
- Solubility/stability : Use HPLC to assess degradation in PBS (pH 7.4) over 24–48 h .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Methodology :
- Substituent variation : Replace 2-chlorophenyl with 4-fluorophenyl or biphenyl to assess steric/electronic effects on target binding .
- Methoxyethyl modification : Replace with hydroxyethyl or dimethylaminoethyl to study polarity’s role in membrane permeability (logP calculations via HPLC) .
- Data Contradiction :
- In pyrazole-based inhibitors, 2-chlorophenyl analogs show higher EGFR affinity than 4-chlorophenyl derivatives (IC₅₀: 0.8 vs. 2.3 µM), but lower solubility. Reconcile via co-solvent systems (e.g., PEG-400) .
Q. What crystallographic insights explain its binding mode to biological targets?
- Methodology :
- Co-crystallize with target proteins (e.g., Factor Xa) and analyze via X-ray diffraction (PDB deposition). Key interactions:
- Pyrazole N1 hydrogen-bonds to Lys97.
- 2-Chlorophenyl occupies a hydrophobic pocket near Tyr228 .
- Data Table :
| Parameter | Value (Å/°) | Biological Relevance |
|---|---|---|
| Pyrazole ring planarity | RMSD: 0.02 Å | Ensures proper orientation in binding site |
| Dihedral angle (Cl-C6-C5-N2) | 15.2° | Minimizes steric clash with Tyr228 |
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Methodology :
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 10-fold) .
- Metabolic stability : Perform liver microsome assays (human/rat) to identify vulnerable sites (e.g., methoxyethyl O-demethylation). Block via fluorination .
Q. How should conflicting data on its anti-inflammatory vs. cytotoxic effects be resolved?
- Methodology :
- Dose-response profiling : Test across concentrations (1 nM–100 µM) in primary immune cells (e.g., macrophages) vs. cancer cells.
- Pathway analysis : Use RNA-seq to identify divergent signaling pathways (e.g., NF-κB inhibition at low doses vs. apoptosis activation at high doses) .
- Data Contradiction :
- At 10 µM, the compound inhibits COX-2 (anti-inflammatory) but induces caspase-3 (pro-apoptotic). Resolve via time-course experiments to separate acute vs. chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
